4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL
Overview
Description
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL is a synthetic organic compound It features a complex structure with multiple functional groups, including a benzodithiepin ring, a pyrazole ring, and various methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The starting materials might include substituted benzene derivatives, pyrazole precursors, and sulfur-containing reagents. Key steps could involve:
- Formation of the benzodithiepin ring through cyclization reactions.
- Introduction of the pyrazole ring via condensation reactions.
- Functional group modifications to introduce methyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids or ketones.
Reduction: Reduction of double bonds or aromatic rings.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) or nitrating mixture (HNO3/H2SO4).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL: can be compared with other compounds featuring benzodithiepin or pyrazole rings.
Examples: Compounds with similar structures might include other benzodithiepin derivatives or pyrazole-based molecules.
Uniqueness
- The unique combination of functional groups in this compound might confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
4-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c1-13-5-7-19(8-6-13)24-21(25)20(16(4)23-24)22-26-11-17-9-14(2)15(3)10-18(17)12-27-22/h5-10,22-23H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPRCKYRNREIRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C3SCC4=C(CS3)C=C(C(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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